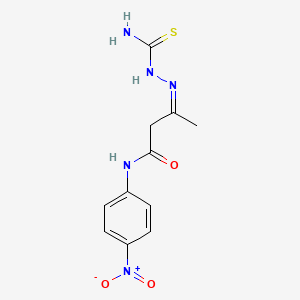![molecular formula C20H28Cl2N2O B5344075 3-morpholin-4-yl-N-[(4-phenylphenyl)methyl]propan-1-amine;dihydrochloride](/img/structure/B5344075.png)
3-morpholin-4-yl-N-[(4-phenylphenyl)methyl]propan-1-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-morpholin-4-yl-N-[(4-phenylphenyl)methyl]propan-1-amine;dihydrochloride is a versatile chemical compound extensively used in scientific research. Its unique structure opens doors to innovative applications in various fields, including drug discovery, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-morpholin-4-yl-N-[(4-phenylphenyl)methyl]propan-1-amine;dihydrochloride typically involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of transition metal catalysis and stereoselective synthesis techniques . These methods ensure high yields and purity, making the compound suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-morpholin-4-yl-N-[(4-phenylphenyl)methyl]propan-1-amine;dihydrochloride undergoes various types of reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include various substituted morpholines and their derivatives . These products are often used in further chemical synthesis and research applications.
Wissenschaftliche Forschungsanwendungen
3-morpholin-4-yl-N-[(4-phenylphenyl)methyl]propan-1-amine;dihydrochloride has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex organic molecules . In biology, it is used as a building block for the development of new drugs and therapeutic agents . In industry, it is used in the production of materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of 3-morpholin-4-yl-N-[(4-phenylphenyl)methyl]propan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-morpholin-4-yl-N-[(4-phenylphenyl)methyl]propan-1-amine;dihydrochloride include N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride and 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones .
Uniqueness: What sets this compound apart from these similar compounds is its unique structure, which allows for specific interactions with molecular targets . This uniqueness makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-N-[(4-phenylphenyl)methyl]propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O.2ClH/c1-2-5-19(6-3-1)20-9-7-18(8-10-20)17-21-11-4-12-22-13-15-23-16-14-22;;/h1-3,5-10,21H,4,11-17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOMLVJLMSHGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=C(C=C2)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-(2,5-dioxoimidazolidin-4-yl)propanamide](/img/structure/B5343996.png)

![ethyl (2Z)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5344012.png)


![N-(2-methoxyphenyl)-2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5344031.png)
![2-[(4-fluorobenzyl)thio]-N-methylacetamide](/img/structure/B5344038.png)
![N-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5344045.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4,5-dichloro-2-thiophenesulfonamide hydrochloride](/img/structure/B5344055.png)
![2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B5344060.png)
![N-isopropyl-N'-(2-{4-[(2-methyl-1H-imidazol-4-yl)methyl]morpholin-2-yl}ethyl)urea](/img/structure/B5344082.png)
![N~1~-[4-(1-{(Z)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE](/img/structure/B5344084.png)
![[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[4-(2-methoxyphenyl)phenyl]methanone](/img/structure/B5344085.png)

